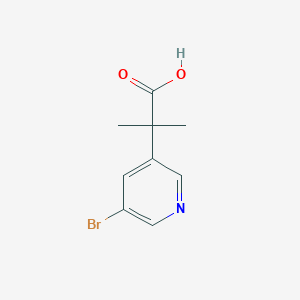

2-(5-Bromopyridin-3-YL)-2-methylpropanoic acid

Overview

Description

“2-[(5-bromopyridin-3-yl)oxy]acetic acid” is a compound with the CAS Number: 1344080-01-8 . It has a molecular weight of 232.03 . Another related compound is “3-(5-bromopyridin-3-yl)propanoic acid” with the CAS Number: 1022128-98-8 and a molecular weight of 230.06 .

Molecular Structure Analysis

The molecular structure of related compounds like “2-[(5-bromopyridin-3-yl)oxy]acetic acid” and “3-(5-bromopyridin-3-yl)propanoic acid” can be analyzed using techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

Chemical Reactions Analysis

Boron reagents, which could be related to your compound, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Protodeboronation of alkyl boronic esters has also been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be found in databases like ChemSpider . For instance, “5-Brompyridin-3-ol” has a molecular formula of CHBrNO and an average mass of 173.995 Da .

Scientific Research Applications

Electrocatalytic Carboxylation

A study by Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process, conducted in an ionic liquid, yielded 6-aminonicotinic acid with high selectivity and without the need for toxic solvents or additional electrolytes. This research highlights a novel application in organic synthesis and potential environmental benefits due to the avoidance of volatile solvents (Feng, Huang, Liu, & Wang, 2010).

Suzuki–Miyaura Coupling

McMillan et al. (2007) investigated the Suzuki–Miyaura coupling of 2-bromopyridine, leading to complex pyridine derivatives. This process illustrates the compound's utility in creating complex organic molecules, which could be relevant in various fields including pharmaceuticals and materials science (McMillan, McNab, & Reed, 2007).

Synthesis of Propanoic Acids

Tait et al. (1996) demonstrated the stereospecific synthesis of 3-[(2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids. This study underscores the versatility of such compounds in synthesizing specific stereochemical configurations, which is vital in the development of new drugs and chemicals (Tait, Colorni, & D. Bella, 1996).

Color Tuning in Iridium Complexes

Stagni et al. (2008) reported on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes. These complexes showed a range of redox and emission properties, influenced by the nature of the ancillary ligand, demonstrating the compound's role in the development of new materials for organic light-emitting devices (Stagni et al., 2008).

Novel Pyridine-Based Derivatives Synthesis

Ahmad et al. (2017) described the synthesis of novel pyridine derivatives using the Suzuki cross-coupling reaction. This research presents the compound's role in generating new molecules with potential applications in liquid crystals and biofilm inhibition (Ahmad et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(5-bromopyridin-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-9(2,8(12)13)6-3-7(10)5-11-4-6/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSACRJRTVWJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CN=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744108 | |

| Record name | 2-(5-Bromopyridin-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256816-83-7 | |

| Record name | 2-(5-Bromopyridin-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

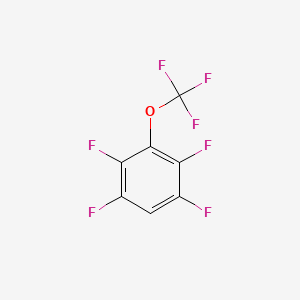

![1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene](/img/structure/B1402251.png)

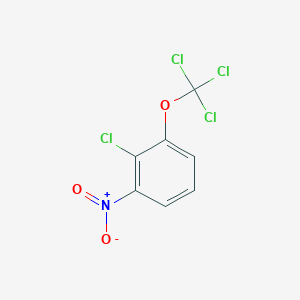

![1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene](/img/structure/B1402268.png)

![1-Bromo-3-[chloro(difluoro)methoxy]benzene](/img/structure/B1402270.png)

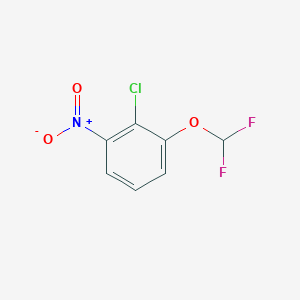

![2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1402271.png)